6-Bromo-7-chloro-1-methyl-1H-indazole
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Overview
Description
6-Bromo-7-chloro-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, and a methyl group at the 1st position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where 2-azidobenzaldehydes and amines are used without catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
6-Bromo-7-chloro-1-methyl-1H-indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. As a protein kinase activator, the compound binds to the active site of the kinase enzyme, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
- 5-Bromo-6-chloro-1H-indazole
- 6-Chloro-5-iodo-1H-indazole
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
Comparison: 6-Bromo-7-chloro-1-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-1-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,1H3 |
InChI Key |
YDNYOVNALZYEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2Cl)Br)C=N1 |
Origin of Product |
United States |
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